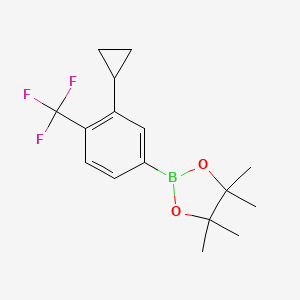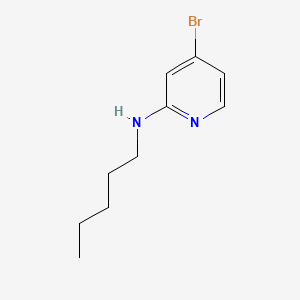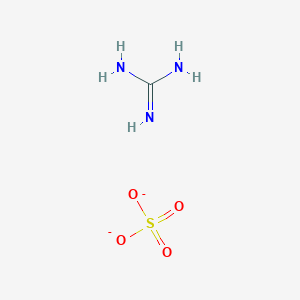
Guanidine;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine sulfate is a crystalline compound with the chemical formula (CH₆N₄)₂·H₂SO₄. It is a derivative of guanidine, a strong organic base that is commonly found in nature and has a wide range of applications in various fields. Guanidine sulfate is known for its high solubility in water and its ability to form stable salts, making it useful in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of guanidine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Another method involves the use of ammonium salts and urea, which are melted together to produce guanidine, which is then reacted with sulfuric acid to form guanidine sulfate .
Industrial Production Methods: Industrial production of guanidine sulfate often involves the use of urea production wastes. The process includes the melting of ammonium salts with urea, followed by the reaction with sulfuric acid. This method is cost-effective and allows for the large-scale production of guanidine sulfate .
化学反応の分析
Types of Reactions: Guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its strong basicity and nucleophilic properties, which make it reactive with a wide range of compounds .
Common Reagents and Conditions:
Oxidation: Guanidine sulfate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Guanidine sulfate can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine sulfate can produce urea derivatives, while substitution reactions can yield various guanidine derivatives .
科学的研究の応用
Guanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Guanidine sulfate is employed in the denaturation of proteins and nucleic acids, making it useful in molecular biology studies.
Medicine: It has been studied for its potential therapeutic effects, including its use in the treatment of myasthenic syndrome and as an antiviral agent.
Industry: Guanidine sulfate is used in the production of plastics, explosives, and as a flame retardant.
作用機序
The mechanism of action of guanidine sulfate involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes. This makes it effective in treating muscle weakness and fatigue associated with certain medical conditions .
類似化合物との比較
Guanidine Hydrochloride: Similar to guanidine sulfate, guanidine hydrochloride is used in protein denaturation and as a reagent in organic synthesis.
Guanidine Nitrate: This compound is used in the production of explosives and propellants.
Guanidine Carbonate: It is used in the textile industry and as a flame retardant.
Uniqueness: Guanidine sulfate is unique due to its high solubility in water and its ability to form stable salts. This makes it particularly useful in applications where solubility and stability are crucial .
特性
分子式 |
CH5N3O4S-2 |
|---|---|
分子量 |
155.14 g/mol |
IUPAC名 |
guanidine;sulfate |
InChI |
InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2 |
InChIキー |
ZZTURJAZCMUWEP-UHFFFAOYSA-L |
正規SMILES |
C(=N)(N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


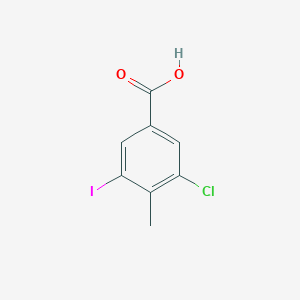
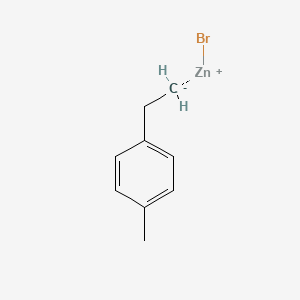
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
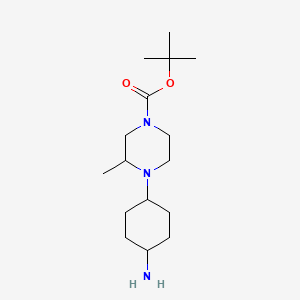
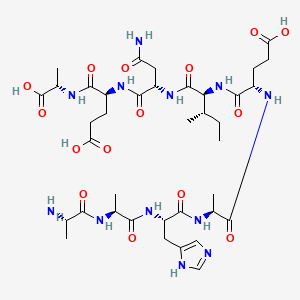
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
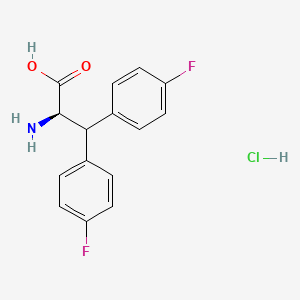
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
![(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol](/img/structure/B13903195.png)
